molecular formula C16H14O3S B2380080 methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate CAS No. 860785-79-1

methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate

Cat. No. B2380080
CAS RN: 860785-79-1
M. Wt: 286.35
InChI Key: CLEOGCLKXZWVRN-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate, or MTTP, is a compound found in many plant species and is known for its various medicinal properties. It has been used in traditional Chinese medicine for centuries, and is now being studied for its potential applications in modern medicine. MTTP is derived from the natural product thiocyanate, and is a highly reactive electrophilic compound. It has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate and its derivatives have been a focus in the field of organic synthesis. For instance, Cativiela et al. (1986) explored the synthesis of similar compounds through stereo-specific opening and homologation processes, providing insights into the structural characteristics and synthesis methods of such compounds (Cativiela, Villegas, & Nelendez, 1986).

Heterocyclic System Synthesis

  • The compound and its related derivatives have been utilized in the synthesis of novel heterocyclic systems. For example, Uršič et al. (2009) demonstrated the use of similar compounds in the diastereoselective formation of complex heterocyclic structures, highlighting the compound's role in advancing heterocyclic chemistry (Uršič, Grošelj, Meden, Svete, & Stanovnik, 2009).

Pharmaceutical and Medicinal Chemistry

  • The compound's derivatives have applications in pharmaceutical and medicinal chemistry. Baš et al. (2001) worked on the synthesis and transformations of closely related compounds, indicating their potential utility in developing novel pharmaceutical agents (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).

Catalytic and Polymerization Studies

  • Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate derivatives have been studied for their catalytic properties and potential in polymerization processes. For instance, Huang et al. (2013) investigated the use of similar compounds in the ring-opening polymerization of cyclic esters, demonstrating their catalytic abilities in polymer chemistry (Huang, Wang, Lin, Blake, Clark, Schwarz, & Mountford, 2013).

Novel Pathways and Reactions

  • Research on methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate has also led to the discovery of new pathways and reactions in organic chemistry. Hirota et al. (2000) isolated related compounds from Brazilian propolis and studied their photostationary states and cytotoxicity, contributing to the understanding of photochemical reactions and their biological implications (Hirota, Matsuno, Fujiwara, Sugiyama, & Mineshita, 2000).

properties

IUPAC Name

methyl (2Z)-4-oxo-4-phenyl-2-(thiophen-2-ylmethylidene)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3S/c1-19-16(18)13(10-14-8-5-9-20-14)11-15(17)12-6-3-2-4-7-12/h2-10H,11H2,1H3/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEOGCLKXZWVRN-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CS1)CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\C1=CC=CS1)/CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.